4-Bromo-4'-dimethylaminobiphenyl
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Overview
Description
4-Bromo-4’-dimethylaminobiphenyl is an organic compound with the molecular formula C14H14BrN It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-dimethylaminobiphenyl can be synthesized through several methods, one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 4-bromo-biphenyl with dimethylamine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 4-Bromo-4’-dimethylaminobiphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-dimethylaminobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylamino group can be oxidized or reduced, altering the compound’s electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation of the dimethylamino group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield secondary or primary amines
Scientific Research Applications
4-Bromo-4’-dimethylaminobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-dimethylaminobiphenyl involves its interaction with various molecular targets. The bromine atom and the dimethylamino group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
- 4-Bromo-4’-cyanobiphenyl
- 4-Bromo-4’-nitrobiphenyl
- 4-Bromo-4’-methoxybiphenyl
Comparison: 4-Bromo-4’-dimethylaminobiphenyl is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct electronic and steric properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNYIAUJCLHFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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